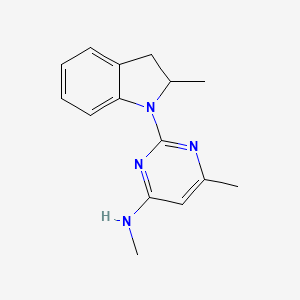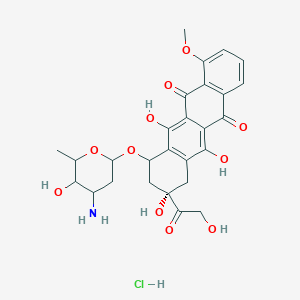
(E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a bromophenyl group, a propylamino group, and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide typically involves multiple steps One common method starts with the bromination of aniline to obtain 2-bromoaniline This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative The next step involves the reaction with propylamine to introduce the propylamino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-(2-Bromophenyl)-2-oxo-2-(propylamino)acetohydrazonoyl cyanide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyanide group can inhibit enzymes by binding to metal ions in their active sites. The propylamino group may enhance the compound’s solubility and facilitate its transport within biological systems.
Eigenschaften
Molekularformel |
C12H13BrN4O |
|---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
(1E)-N-(2-bromoanilino)-2-oxo-2-(propylamino)ethanimidoyl cyanide |
InChI |
InChI=1S/C12H13BrN4O/c1-2-7-15-12(18)11(8-14)17-16-10-6-4-3-5-9(10)13/h3-6,16H,2,7H2,1H3,(H,15,18)/b17-11+ |
InChI-Schlüssel |
JLBPWNFUYUYTEH-GZTJUZNOSA-N |
Isomerische SMILES |
CCCNC(=O)/C(=N/NC1=CC=CC=C1Br)/C#N |
Kanonische SMILES |
CCCNC(=O)C(=NNC1=CC=CC=C1Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)





![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
methanone](/img/structure/B14797209.png)


